
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting the activity of this pathway, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of the NF-κB pathway. It has also been shown to inhibit the growth of cancer cells. In addition, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied and its mechanism of action is well understood. However, one limitation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. One area of research is the development of new drugs based on N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. Another area of research is the study of the potential therapeutic applications of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide could lead to more efficient production of the compound.
Synthesemethoden
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide involves the reaction of 4,5,6,7-tetrahydrobenzofuran-4-carboxylic acid with pyridine-3-carboxylic acid and thionyl chloride. The resulting product is then treated with ammonia to yield N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide. The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(10-3-2-7-15-9-10)16-12-4-1-5-13-11(12)6-8-18-13/h2-3,6-9,12H,1,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWQSXTYLZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
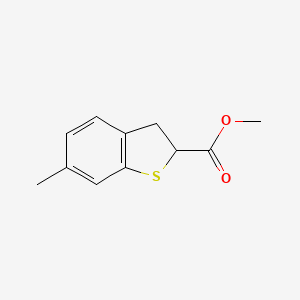
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
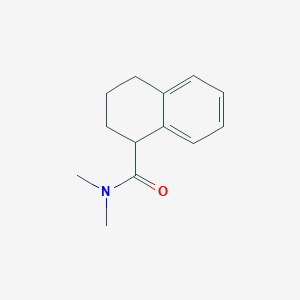
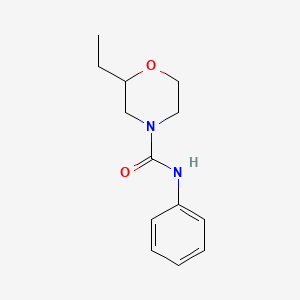
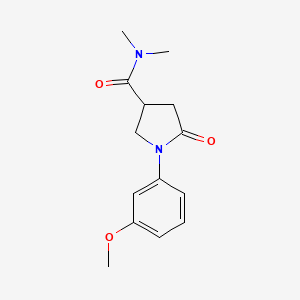

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
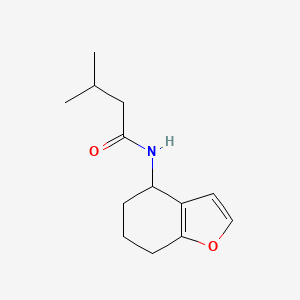
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)
